

# 2-Chloro-3,5-dimethylbenzoic acid CAS number 90649-75-5

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## Compound of Interest

Compound Name: 2-Chloro-3,5-dimethylbenzoic acid

Cat. No.: B1487666

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An In-Depth Technical Guide to **2-Chloro-3,5-dimethylbenzoic acid** (CAS: 90649-75-5)

## A Note from the Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on **2-Chloro-3,5-dimethylbenzoic acid**. Given the specialized nature of this compound, publicly available data is limited. Consequently, this guide synthesizes direct information where available with expert-driven extrapolation from structurally analogous compounds. Our approach is grounded in established principles of organic chemistry and medicinal chemistry to provide a robust and practical resource. We will clearly differentiate between experimentally verified data for the target molecule and scientifically sound postulations based on related chemical entities.

## Compound Identity and Strategic Importance

**2-Chloro-3,5-dimethylbenzoic acid**, with the CAS number 90649-75-5, is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and two methyl groups on the benzoic acid core, makes it a potentially valuable intermediate in organic synthesis. While specific applications for this exact isomer are not widely documented, the broader class of substituted chlorobenzoic acids serves as critical building blocks in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2][3][4]</sup> The strategic placement of the chloro and methyl substituents can significantly influence the physicochemical properties and biological activity of derivative compounds, making it a molecule of interest for exploratory synthesis and drug discovery programs.<sup>[1][5]</sup>

## Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

### Physicochemical Data

The available and estimated physicochemical properties of **2-Chloro-3,5-dimethylbenzoic acid** are summarized below. It is important to note that apart from the molecular formula, weight, and a reported melting point, other data are not readily available and should be determined experimentally.

Property	Value	Source
CAS Number	90649-75-5	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	184.62 g/mol	<a href="#">[7]</a>
Melting Point	138.3-139.9 °C	<a href="#">[6]</a>
Boiling Point	Data not available	
Solubility	Insoluble in water (predicted)	<a href="#">[9]</a>
pKa	Data not available	

### Spectroscopic Characterization (Predicted)

While experimental spectra for **2-Chloro-3,5-dimethylbenzoic acid** are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[\[10\]](#)

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons would appear as singlets or a closely coupled system in the aromatic region (typically  $\delta$  7-8 ppm). The two methyl groups would likely appear as distinct singlets in the aliphatic region (around  $\delta$  2.2-2.5 ppm). The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift ( $\delta$  10-13 ppm).

- <sup>13</sup>C NMR: The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The aromatic carbons would appear in the range of 120-145 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The two methyl carbons would have signals in the aliphatic region (around 20 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid at approximately 2500-3300 cm<sup>-1</sup>. A sharp C=O stretching band would be prominent around 1700 cm<sup>-1</sup>. C-H stretching vibrations for the aromatic and methyl groups would be observed around 2850-3100 cm<sup>-1</sup>. The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm<sup>-1</sup>.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M<sup>+</sup>) at m/z 184 and an M+2 peak at m/z 186 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic fragments.

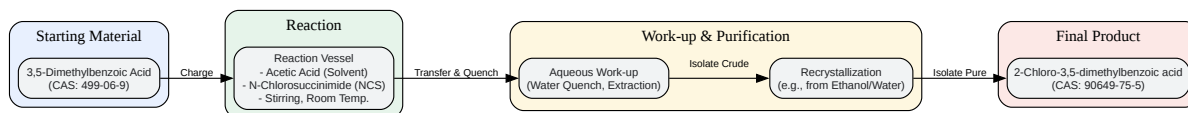
## Proposed Synthesis Methodology

A direct, published synthesis for **2-Chloro-3,5-dimethylbenzoic acid** is not readily found in the literature. However, a plausible and efficient route can be designed based on established organic chemistry principles: the electrophilic aromatic substitution (chlorination) of 3,5-dimethylbenzoic acid.

## Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-Cl bond, leading back to the readily available starting material, 3,5-dimethylbenzoic acid. The two methyl groups are meta-directing for electrophilic aromatic substitution, while the carboxylic acid group is also a meta-director. This directing effect favors substitution at the C2, C4, and C6 positions. Due to steric hindrance from the adjacent carboxylic acid group, substitution at the C2 position is expected to be a significant product.

## Proposed Synthetic Workflow



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Caption: Proposed synthesis workflow for **2-Chloro-3,5-dimethylbenzoic acid**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a guideline and should be optimized based on experimental observations.

Materials:

- 3,5-Dimethylbenzoic acid (1.0 eq)[[11](#)][[12](#)]
- N-Chlorosuccinimide (NCS) (1.1 eq)
- Glacial Acetic Acid (solvent)
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzoic acid in glacial acetic acid.
- **Chlorination:** To the stirred solution, add N-Chlorosuccinimide in one portion at room temperature. The use of NCS is a milder and more selective method for chlorination

compared to using chlorine gas.

- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Quenching and Extraction:** Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash sequentially with deionized water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **2-Chloro-3,5-dimethylbenzoic acid**.
- **Characterization:** Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and Mass Spectrometry. Determine the melting point.

## Potential Applications in Research and Development

The utility of **2-Chloro-3,5-dimethylbenzoic acid** lies in its potential as a versatile intermediate for the synthesis of more complex molecules with desired biological activities or material properties.<sup>[2]</sup>

## Pharmaceutical Synthesis

Substituted benzoic acids are prevalent scaffolds in medicinal chemistry.<sup>[5]</sup> The presence of the chlorine atom can enhance lipophilicity and metabolic stability, while the methyl groups can provide steric bulk and modulate binding to biological targets.<sup>[1]</sup> This compound could be a precursor for the synthesis of:

- **Anti-inflammatory Agents:** Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a substituted benzoic acid core.<sup>[4]</sup>

- **Anticancer Agents:** The benzoic acid moiety is found in various compounds investigated for their anticancer properties, potentially through the inhibition of specific signaling pathways.[\[1\]](#)
- **Antimicrobial Agents:** Halogenated aromatic compounds have been explored for their antibacterial and antifungal activities.

## Agrochemical Development

Chlorinated aromatic compounds are integral to the development of many pesticides and herbicides.[\[4\]](#) The specific substitution pattern of **2-Chloro-3,5-dimethylbenzoic acid** could be explored for the synthesis of novel active ingredients with improved efficacy and selectivity.

## Safety and Handling

No specific safety data sheet (SDS) is available for **2-Chloro-3,5-dimethylbenzoic acid**. The following information is based on the safety profiles of structurally related compounds like 2,5-dimethylbenzoic acid and other chlorobenzoic acids.[\[9\]](#)[\[13\]](#)[\[14\]](#)

## Hazard Identification (Anticipated)

Hazard Class	Precautionary Statement
Skin Corrosion/Irritation	Causes skin irritation. <a href="#">[9]</a> <a href="#">[15]</a>
Serious Eye Damage/Irritation	Causes serious eye irritation. <a href="#">[9]</a> <a href="#">[15]</a>
Acute Toxicity (Oral)	May be harmful if swallowed. <a href="#">[9]</a>
Specific target organ toxicity (single exposure)	May cause respiratory irritation. <a href="#">[9]</a>

## Recommended Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Handle in a well-ventilated area, preferably in a fume hood.
- **Personal Protective Equipment:**
  - **Eye/Face Protection:** Wear chemical safety goggles or a face shield.
  - **Skin Protection:** Wear compatible chemical-resistant gloves.

- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
- Hygiene Measures: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.

## Conclusion and Future Directions

**2-Chloro-3,5-dimethylbenzoic acid** is a chemical compound with limited currently documented research and applications. However, based on the well-established utility of its structural analogs, it holds significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its known properties, a plausible synthetic route, and anticipated applications and safety considerations. Further experimental work is necessary to fully characterize this compound and explore its synthetic utility and potential biological activities.

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